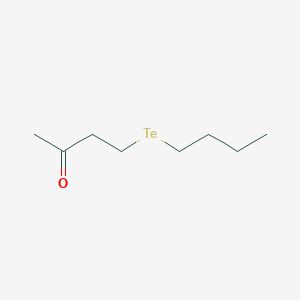
2-Butanone, 4-(butyltelluro)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanone, 4-(butyltelluro)- is an organic compound that belongs to the class of tellurium-containing ketones. This compound is characterized by the presence of a butyl group attached to the tellurium atom, which is further connected to the 4th position of the butanone molecule. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(butyltelluro)- typically involves the reaction of butanone with butyltellurium reagents under controlled conditions. One common method is the nucleophilic substitution reaction where butanone reacts with butyltellurium halides in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2-Butanone, 4-(butyltelluro)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-Butanone, 4-(butyltelluro)- can undergo various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form tellurium-containing alcohols or hydrocarbons.
Substitution: The butyl group attached to the tellurium can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield telluroxides, while reduction can produce tellurium-containing alcohols.
科学的研究の応用
2-Butanone, 4-(butyltelluro)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
作用機序
The mechanism of action of 2-Butanone, 4-(butyltelluro)- involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways, leading to the observed effects of the compound. The exact molecular targets and pathways are still under investigation, but they likely involve redox reactions and enzyme inhibition.
類似化合物との比較
Similar Compounds
Butanone (Methyl Ethyl Ketone): A simple ketone with similar solvent properties but lacks the tellurium atom.
Telluroxides: Compounds containing tellurium-oxygen bonds, which have different reactivity compared to 2-Butanone, 4-(butyltelluro)-.
Organotellurium Compounds: A broader class of compounds containing tellurium, which may have varying alkyl or aryl groups attached.
Uniqueness
2-Butanone, 4-(butyltelluro)- is unique due to the presence of the butyltelluro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
444144-98-3 |
|---|---|
分子式 |
C8H16OTe |
分子量 |
255.8 g/mol |
IUPAC名 |
4-butyltellanylbutan-2-one |
InChI |
InChI=1S/C8H16OTe/c1-3-4-6-10-7-5-8(2)9/h3-7H2,1-2H3 |
InChIキー |
DBYNTJVOOZCSPJ-UHFFFAOYSA-N |
正規SMILES |
CCCC[Te]CCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


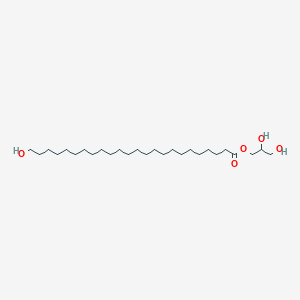


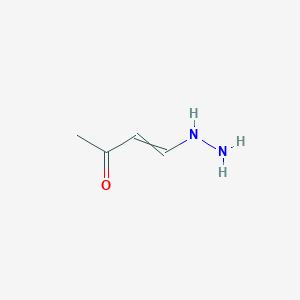
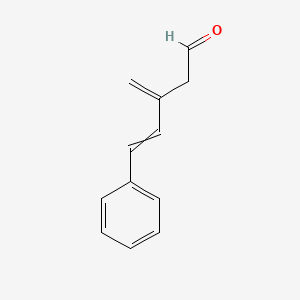
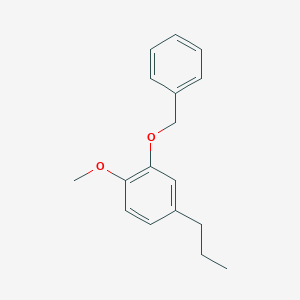
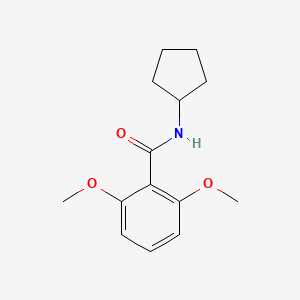

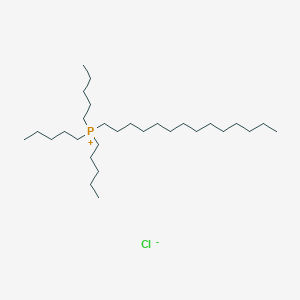


![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
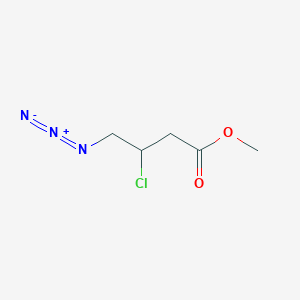
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)
